Conjugation Efficiency: >95% Site-Specific Occupancy vs. Heterogeneous Cysteine/Lysine Conjugation
UAA crosslinker 1 hydrochloride, when genetically incorporated into antibodies, enables >95% conjugation efficiency with click-compatible toxins, ensuring near-complete site occupancy. In contrast, conventional random conjugation to native cysteine or lysine residues yields heterogeneous mixtures with <50% occupancy at any single desired site [1].
| Evidence Dimension | Site-specific conjugation efficiency |
|---|---|
| Target Compound Data | >95% efficiency per site |
| Comparator Or Baseline | Random cysteine/lysine conjugation: <50% site occupancy |
| Quantified Difference | >2-fold improvement in site occupancy |
| Conditions | Mammalian cell expression of Her2/neu antibodies, click conjugation with auristatin F or PBD dimer |
Why This Matters
High conjugation efficiency maximizes payload delivery per antibody, directly enhancing potency and reducing manufacturing costs associated with unreacted protein.
- [1] VanBrunt MP, Shanebeck K, Caldwell Z, Johnson J, Thompson P, Martin T, Dong H, Li G, Xu H, D'Hooge F, Masterson L, Bariola P, Tiberghien A, Ezeadi E, Williams DG, Hartley JA, Howard PW, Grabstein KH, Bowen MA, Marelli M. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry. Bioconjug Chem. 2015 Nov 18;26(11):2249-60. View Source
